2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
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Overview
Description
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a complex organic compound that belongs to the class of amino acids It is a derivative of glycine and is known for its significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid typically involves multiple steps, starting from simpler amino acids. One common method involves the stepwise addition of amino groups to a glycine backbone. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the addition of each amino acid residue, ensuring high purity and yield. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from any side products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if sulfur-containing amino acids are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Amino groups can participate in nucleophilic substitution reactions, where one amino group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cystine from cysteine residues, while reduction can yield free thiol groups.
Scientific Research Applications
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including its role in enzyme inhibition and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, serving as a building block for more complex compounds.
Diglycine: A dipeptide consisting of two glycine residues, known for its role in peptide synthesis.
N-glycylglycine: Another glycine derivative with similar properties.
Uniqueness
What sets 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid apart from these similar compounds is its more complex structure, which allows for a greater range of interactions and applications. Its multiple amino groups enable it to participate in a variety of biochemical processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H25N7O5 |
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Molecular Weight |
359.38 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H25N7O5/c1-7(12(24)25)19-11(23)8(3-2-4-17-13(15)16)20-10(22)6-18-9(21)5-14/h7-8H,2-6,14H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H4,15,16,17) |
InChI Key |
GFRBLKXVLQKZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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